Cas no 1227494-49-6 (4-Bromo-2-methoxy-5-methylpyridine)

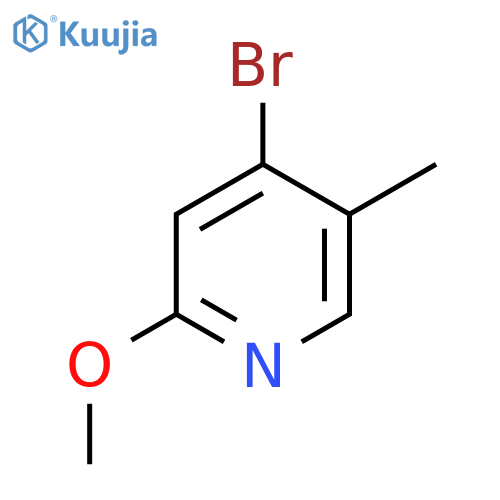

1227494-49-6 structure

商品名:4-Bromo-2-methoxy-5-methylpyridine

CAS番号:1227494-49-6

MF:C7H8BrNO

メガワット:202.04852104187

MDL:MFCD16610112

CID:2951198

PubChem ID:59660652

4-Bromo-2-methoxy-5-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 吡啶, 4-溴-2-甲氧基-5-甲基-

- 4-bromo-2-methoxy-5-methylpyridine

- SY323989

- PS-20197

- SCHEMBL14276053

- MFCD16610112

- Pyridine, 4-broMo-2-Methoxy-5-Methyl-

- P20929

- EN300-4249602

- 1227494-49-6

- CS-0183994

- 4-Bromo-2-methoxy-5-methylpyridine

-

- MDL: MFCD16610112

- インチ: 1S/C7H8BrNO/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3

- InChIKey: SACMFJALIRLQLS-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=NC=C1C)OC

計算された属性

- せいみつぶんしりょう: 200.97893 g/mol

- どういたいしつりょう: 200.97893 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 22.1

- 疎水性パラメータ計算基準値(XlogP): 2.2

- ぶんしりょう: 202.05

4-Bromo-2-methoxy-5-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4249602-1.0g |

4-bromo-2-methoxy-5-methylpyridine |

1227494-49-6 | 95% | 1g |

$800.0 | 2023-05-24 | |

| eNovation Chemicals LLC | D684691-250MG |

4-bromo-2-methoxy-5-methylpyridine |

1227494-49-6 | 97% | 250mg |

$185 | 2024-07-21 | |

| abcr | AB556375-1g |

4-Bromo-2-methoxy-5-methylpyridine; . |

1227494-49-6 | 1g |

€789.30 | 2025-02-16 | ||

| eNovation Chemicals LLC | D684691-100mg |

4-bromo-2-methoxy-5-methylpyridine |

1227494-49-6 | 97% | 100mg |

$105 | 2024-07-21 | |

| Enamine | EN300-4249602-0.25g |

4-bromo-2-methoxy-5-methylpyridine |

1227494-49-6 | 95% | 0.25g |

$396.0 | 2023-05-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100866-5G |

4-bromo-2-methoxy-5-methylpyridine |

1227494-49-6 | 97% | 5g |

¥ 9,622.00 | 2023-03-15 | |

| eNovation Chemicals LLC | D684691-500mg |

4-bromo-2-methoxy-5-methylpyridine |

1227494-49-6 | 97% | 500mg |

$295 | 2025-02-20 | |

| Ambeed | A944218-250mg |

4-Bromo-2-methoxy-5-methylpyridine |

1227494-49-6 | 97% | 250mg |

$204.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100866-100mg |

4-bromo-2-methoxy-5-methylpyridine |

1227494-49-6 | 97% | 100mg |

¥475.0 | 2024-04-25 | |

| 1PlusChem | 1P009DC0-500mg |

Pyridine, 4-broMo-2-Methoxy-5-Methyl- |

1227494-49-6 | 97.00% | 500mg |

$308.00 | 2023-12-25 |

4-Bromo-2-methoxy-5-methylpyridine 関連文献

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

1227494-49-6 (4-Bromo-2-methoxy-5-methylpyridine) 関連製品

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1189426-16-1(Sulfadiazine-13C6)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1227494-49-6)4-Bromo-2-methoxy-5-methylpyridine

清らかである:99%

はかる:5g

価格 ($):1220.0